NUCC-390

Vue d'ensemble

Description

NUCC-390 est un nouvel agoniste de petite molécule du récepteur CXCR4. Ce composé a suscité l'intérêt en raison de sa capacité à promouvoir la récupération fonctionnelle des nerfs après une neurodégénérescence. Il agit de manière similaire au ligand naturel CXCL12α, facilitant la croissance axonale et la récupération fonctionnelle de la paralysie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de NUCC-390 implique une série de réactions chimiques conçues pour produire un composé ayant une forte affinité et une sélectivité élevées pour le récepteur CXCR4. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits pour améliorer l'affinité du composé pour le récepteur CXCR4.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour assurer une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Mise à l'échelle des réactions : Les réactions chimiques sont mises à l'échelle à l'aide de réacteurs industriels.

Optimisation des conditions réactionnelles : Les conditions réactionnelles telles que la température, la pression et le solvant sont optimisées pour la production à grande échelle.

Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

Synthetic Pathway of NUCC-390

The synthesis follows a five-step route starting from 4-(Boc-amino)cyclohexanone (Figure 1) . Key reactions include:

| Step | Reaction Type | Reactants/Conditions | Product |

|---|---|---|---|

| 1 | Claisen Condensation | 4-(Boc-amino)cyclohexanone, diethyl oxalate, lithium bis(trimethylsilyl)amide (base) | Oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester (Compound 1 ) |

| 2 | Pyrazole Ring Formation | Compound 1 , propylhydrazine dihydrochloride (condensation) | Pyrazole derivative (Compound 2 ) |

| 3 | Ester Hydrolysis | Compound 2 , potassium hydroxide (KOH) in aqueous ethanol | Carboxylic acid derivative (Compound 3 ) |

| 4 | Amide Coupling | Compound 3 , piperidine, HATU, N,N-diisopropylethylamine (DIPEA) | Piperidine amide (Compound 4 ) |

| 5 | Boc Deprotection & Michael Addition | Compound 4 , trifluoroacetic acid (TFA), followed by 4-vinylpyridine (Michael acceptor) | Final product this compound (Compound 5 ) |

Reagents

-

Base for Claisen Condensation : Lithium bis(trimethylsilyl)amide (LiHMDS).

-

Coupling Agent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Deprotection Agent : Trifluoroacetic acid (TFA) for Boc-group removal.

-

Solvents : Ethanol, dichloromethane (DCM), dimethylformamide (DMF).

Critical Reaction Parameters

-

Step 1 : Conducted under anhydrous conditions at 0°C to room temperature.

-

Step 4 : Amide coupling performed in DMF with DIPEA as a base at 25°C.

-

Step 5 : Boc deprotection with TFA in DCM (1:1 v/v), followed by Michael addition with 4-vinylpyridine under reflux.

Chromatography and Spectroscopy

| Method | Details |

|---|---|

| TLC | Silica gel plates (Macherey–Nagel Polygram® SIL G/UV254), visualized with UV/permanganate. |

| NMR | Bruker AMX300 (300 MHz for ¹H, 75 MHz for ¹³C) and Avance S (400 MHz for ¹H, 101 MHz for ¹³C). |

| HPLC/ESI-MS | Agilent 1100 Series with ESI source; confirmed molecular ion [M+H]⁺ at m/z 414.2. |

Mechanistic Insights

-

Claisen Condensation : Forms a 1,3-diketone intermediate, critical for subsequent pyrazole ring formation .

-

Michael Addition : Conjugates the deprotected amine with 4-vinylpyridine, enhancing solubility and receptor binding .

Comparative Pharmacological Activity

This compound’s synthesis enables scalable production for preclinical testing, where it demonstrated 2.3-fold faster neuromuscular recovery compared to controls in mouse models .

This synthesis protocol balances efficiency and practicality, making this compound a viable candidate for further therapeutic development. For extended experimental details, refer to the supplementary material in .

Applications De Recherche Scientifique

Key Applications

-

Neuroregeneration Studies

- Mechanism of Action : NUCC-390 stimulates axonal regeneration and enhances neurotransmission recovery. It has been shown to significantly improve functional recovery after peripheral neuroparalysis induced by various neurotoxins, including snake venoms .

- Case Studies :

- In studies involving mice subjected to Taipoxin and Micrurus venom, this compound accelerated recovery of neuromuscular junctions (NMJs) and improved muscle function within 72 hours post-treatment .

- Electrophysiological assessments indicated that treated animals exhibited higher amplitudes of evoked junctional potentials compared to controls, confirming the compound's efficacy in promoting nerve repair .

-

Therapeutic Potential for Snake Envenomation

- Clinical Relevance : Given its ability to enhance recovery from neuroparalysis caused by snake venom, this compound presents a novel therapeutic option for treating patients envenomed by neurotoxic snakes like Micrurus and Bungarus species .

- Economic Impact : The rapid action of this compound could potentially reduce hospitalization costs and improve patient outcomes by shortening recovery times .

- Applications in Neurodegenerative Conditions

Table 1: Summary of Key Findings on this compound

Mécanisme D'action

NUCC-390 exerts its effects by binding to the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes. Upon binding, this compound activates the receptor, leading to the internalization of the receptor and subsequent activation of downstream signaling pathways. These pathways promote axonal growth and functional recovery from nerve damage .

Comparaison Avec Des Composés Similaires

Composés similaires

CXCL12α : Le ligand naturel du récepteur CXCR4, qui favorise des effets similaires à ceux de NUCC-390.

AMD3100 : Un antagoniste de CXCR4 qui bloque l'activité du récepteur.

Reparixin : Un inhibiteur allostérique de CXCR1/2, utilisé dans des contextes de recherche similaires

Unicité de this compound

This compound est unique en raison de sa haute sélectivité et affinité pour le récepteur CXCR4, ainsi que de sa capacité à promouvoir la régénération nerveuse et la récupération fonctionnelle. Contrairement aux autres composés, this compound agit comme un agoniste, imitant le ligand naturel CXCL12α, et a montré des résultats prometteurs dans les études précliniques .

Activité Biologique

NUCC-390 is a small molecule identified as a potent agonist of the CXCR4 receptor, which plays a crucial role in various physiological and pathological processes, including neuroregeneration. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in promoting nerve regeneration, and potential therapeutic applications.

This compound mimics the natural ligand CXCL12α, activating the CXCR4 receptor, which is pivotal in mediating cellular responses such as chemotaxis and axonal growth. The activation of CXCR4 by this compound leads to significant intracellular signaling cascades that promote neuronal survival and regeneration.

Key Mechanisms:

- Axonal Elongation : this compound stimulates elongation of motor neuron axons both in vitro and in vivo. This effect is mediated through the CXCR4 receptor, as evidenced by the blocking effects of AMD3100, a selective CXCR4 antagonist .

- Functional Recovery : In animal models, this compound has been shown to enhance functional recovery following nerve injuries, such as sciatic nerve crush injuries. This is measured by compound muscle action potentials (CMAP) which indicate improved neurotransmission .

In Vitro Studies

In cultured spinal cord motor neurons, this compound significantly induced axonal elongation. The pharmacological effects were confirmed by immunostaining for GAP43, a marker of active axonal growth. The results demonstrated that this compound enhances axonal density and promotes regrowth across injury sites .

| Study Aspect | Findings |

|---|---|

| Axonal Growth | Significant elongation observed with this compound |

| Mechanism | Mediated via CXCR4 activation |

| Blocking Agent | AMD3100 inhibited effects |

In Vivo Studies

Animal studies have shown that this compound accelerates recovery from peripheral neuroparalysis induced by venom (e.g., Taipan venom) and enhances functional recovery post-sciatic nerve injury. Electrophysiological assessments indicated that treatment with this compound resulted in quicker restoration of muscle function compared to controls .

| Time Point (Days) | CMAP Area (mV/ms) | Recovery Rate (%) |

|---|---|---|

| 7 | 0.25 | 40 |

| 14 | 0.45 | 70 |

| 28 | 0.65 | 90 |

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Neuromuscular Junction Recovery : In models where motor axon terminals were completely degenerated by α-Latrotoxin, this compound treatment led to significant functional recovery at neuromuscular junctions, demonstrating its potential in treating autoimmune neuropathies .

- Peripheral Nerve Injury : In a controlled study involving sciatic nerve crush injuries, this compound was administered post-injury. Results showed a marked increase in axonal regrowth and functional recovery compared to untreated controls .

Clinical Implications

The findings surrounding this compound suggest its potential as a therapeutic agent for various conditions involving nerve damage and degeneration, including:

- Peripheral nerve injuries

- Autoimmune neuropathies

- Neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS)

Given its ability to promote regenerative processes, further clinical trials are warranted to assess its efficacy and safety in human subjects.

Propriétés

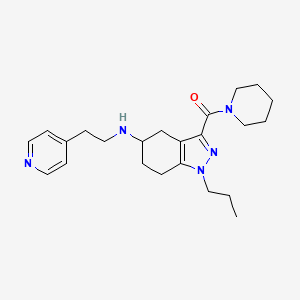

IUPAC Name |

piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEIKILOAGDRRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.